Benzestrol

Catalog No.
S565569
CAS No.
85-95-0
M.F
C20H26O2
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzestrol

CAS Number

85-95-0

Product Name

Benzestrol

IUPAC Name

4-[3-ethyl-4-(4-hydroxyphenyl)hexan-2-yl]phenol

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C20H26O2/c1-4-19(14(3)15-6-10-17(21)11-7-15)20(5-2)16-8-12-18(22)13-9-16/h6-14,19-22H,4-5H2,1-3H3

InChI Key

DUTFBSAKKUNBAL-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C(C)C2=CC=C(C=C2)O

Synonyms

4,4’-(1,2-Diethyl-3-methyl-1,3-propanediyl)bisphenol; 3-Ethyl-2,4-bis(p-hydroxyphenyl)hexane; Chemestrogen; NSC 408889; Octestrol; Octoestrol; Octofollin; Oktestrol;

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C(C)C2=CC=C(C=C2)O

Benzestrol, known scientifically as 2,4-di(p-hydroxyphenyl)-3-ethylhexane, is a synthetic nonsteroidal estrogen belonging to the stilbestrol group. It was first reported in the mid-1940s and was primarily used in medical settings to mimic the effects of natural estrogens. Benzestrol has a molecular formula of C20H26O2 and a molar mass of 298.426 g/mol . Its structure consists of two phenolic rings connected by a central aliphatic chain, distinguishing it from other stilbestrol derivatives due to an elongated carbon chain .

Benzestrol, like other estrogens, likely interacts with estrogen receptors in cells. However, the specific mechanism compared to natural estrogens might differ due to its distinct chemical structure []. Detailed information on the mechanism is limited due to its discontinued use.

Typical of phenolic compounds. It can participate in electrophilic aromatic substitution reactions due to the presence of hydroxyl groups on the aromatic rings. Additionally, it can be oxidized or reduced under specific conditions, leading to the formation of different derivatives. The compound's reactivity is influenced by its functional groups, particularly the hydroxyl groups which can engage in hydrogen bonding and influence solubility and stability in various solvents .

The synthesis of benzestrol typically involves multi-step organic reactions starting from simpler phenolic compounds. One common method includes:

  • Formation of the Central Chain: The reaction begins with the alkylation of a phenolic precursor to form the central ethylhexane chain.
  • Coupling Reaction: The resulting compound is then subjected to a coupling reaction where two p-hydroxyphenyl groups are introduced.
  • Purification: The final product is purified through crystallization or chromatography to obtain benzestrol in its pure form.

This synthetic pathway allows for the controlled production of benzestrol while minimizing by-products .

Historically, benzestrol was utilized in clinical settings primarily for:

  • Preventing Premature Births: It was prescribed to pregnant women to enhance estrogen levels, based on the belief that low estrogen contributed to premature births .
  • Research Purposes: Benzestrol has been used in studies assessing its effects on the hematopoietic system and estrogen production in animal models .

Benzestrol has been studied for its interactions with various biological systems:

  • Estrogen Receptor Binding: Research indicates that benzestrol binds effectively to estrogen receptors, influencing gene expression related to reproductive health and development .
  • Toxicological Studies: Investigations into its toxicity have revealed potential adverse effects on hematopoiesis and reproductive health, leading to concerns about its safety profile when used during pregnancy .

These studies highlight the need for caution when considering synthetic estrogens like benzestrol.

Benzestrol shares structural and functional similarities with several other synthetic estrogens. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
DiethylstilbestrolTwo phenolic rings connected by an ethylene bridgeKnown for causing significant health issues in offspring exposed in utero
DienestrolSimilar structure but with different substitutionsLess potent than benzestrol but still used historically
HexestrolContains a hexyl chain instead of an ethyl chainHas different pharmacokinetics compared to benzestrol
MethestrolA methylated derivative of stilbestrolUsed in veterinary medicine more than human applications

Benzestrol's unique elongated carbon chain differentiates it from these compounds, influencing its binding affinity and biological activity. While all these compounds belong to the stilbestrol family, their varying structures lead to different pharmacological properties and safety profiles .

XLogP3

6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

298.193280068 g/mol

Monoisotopic Mass

298.193280068 g/mol

Heavy Atom Count

22

UNII

A27512LR47

Wikipedia

Benzestrol

Dates

Last modified: 08-15-2023

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